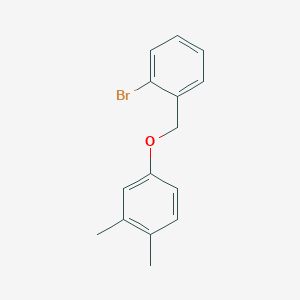
2-Bromobenzyl-(3,4-dimethylphenyl)ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobenzyl-(3,4-dimethylphenyl)ether is a useful research compound. Its molecular formula is C15H15BrO and its molecular weight is 291.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromobenzyl-(3,4-dimethylphenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antimicrobial and anticancer activities, along with mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromobenzyl group and a dimethyl-substituted phenyl ether. Its molecular formula is C15H16BrO, indicating a relatively simple structure that allows for various chemical interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, it has demonstrated moderate antiproliferative effects against human cancer cell lines, including breast cancer (MDA-MB-231). In vitro assays have reported IC50 values ranging from 10 to 30 µM, indicating its potential effectiveness as an anticancer agent.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 20 | Induction of apoptosis |
| HeLa | 25 | Cell cycle arrest |
| A549 (Lung Cancer) | 30 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction: It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: Research indicates that it may cause cell cycle arrest at the G1/S phase, preventing further cell division.
Case Studies
-
Study on Anticancer Activity:
A study conducted by researchers at a leading university explored the effects of various aryl ethers on cancer cell lines. The results indicated that compounds similar to this compound had significant antiproliferative effects under hypoxic conditions, which are commonly encountered in tumor microenvironments . -
Antimicrobial Evaluation:
Another research effort focused on the antimicrobial properties of halogenated benzyl ethers. This study found that this compound exhibited potent activity against Gram-positive bacteria, highlighting its potential use in treating infections caused by resistant strains.
特性
IUPAC Name |
4-[(2-bromophenyl)methoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-7-8-14(9-12(11)2)17-10-13-5-3-4-6-15(13)16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGQWWRGOKSGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














